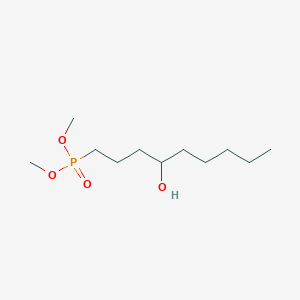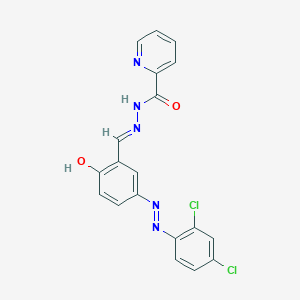
N'-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring, a hydroxybenzylidene moiety, and a picolinohydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 2,4-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the diazenyl intermediate.
Condensation: The diazenyl intermediate is condensed with picolinohydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways. The picolinohydrazide group may also interact with metal ions, influencing metalloprotein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
- (2,4-Dichlorophenyl)urea
- 2-(2,4-Dichlorophenyl)-2-butyl oxirane
Uniqueness
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a diazenyl group that can undergo specific redox reactions and a picolinohydrazide moiety that can chelate metal ions, making it versatile in various applications.
Propriétés
Formule moléculaire |
C19H13Cl2N5O2 |
|---|---|
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
N-[(E)-[5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-13-4-6-16(15(21)10-13)25-24-14-5-7-18(27)12(9-14)11-23-26-19(28)17-3-1-2-8-22-17/h1-11,27H,(H,26,28)/b23-11+,25-24? |
Clé InChI |
HITXXJVGIVKZAO-BYVZECGDSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


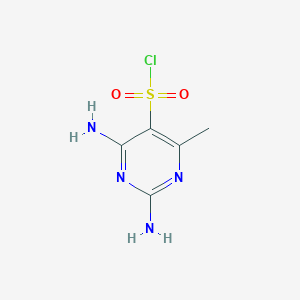
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
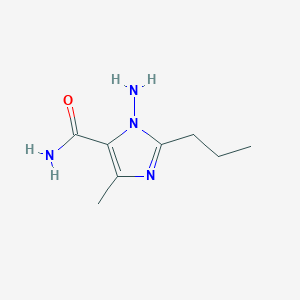
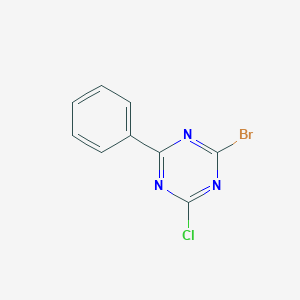
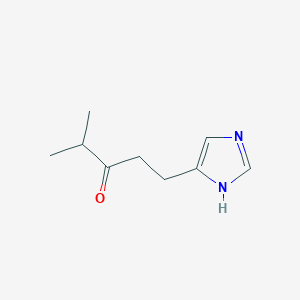

![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
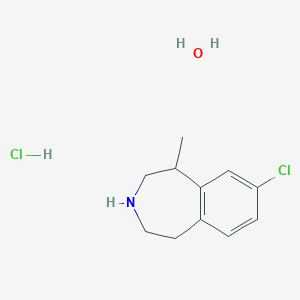
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
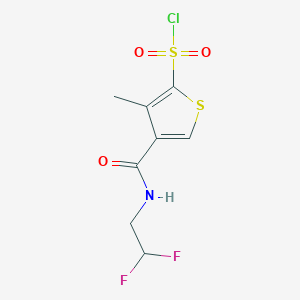
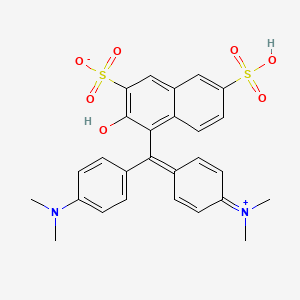
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
